N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide
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Overview
Description
N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is a complex organic compound that features a unique structure combining bromophenyl and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . This method provides access to the pyrazolo[1,5-a]pyridin-3-yl core, which can then be further functionalized to introduce the bromophenyl and thioacetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or other reducible functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinyl core is known to interact with various enzymes and receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and have been studied for their pharmacological activity.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar fused-ring structure and is known for its thermal stability and energetic properties.
Uniqueness
N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is unique due to the combination of its bromophenyl and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1223988-19-9 |
---|---|
Molecular Formula |
C22H17BrN6OS |
Molecular Weight |
493.38 |
IUPAC Name |
N-(3-bromophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrN6OS/c1-14-5-7-15(8-6-14)18-12-19-21-25-26-22(28(21)9-10-29(19)27-18)31-13-20(30)24-17-4-2-3-16(23)11-17/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
DSLCXKGYTCIWGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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